Florbetapir F-18

Übersicht

Beschreibung

Florbetapir (18F), unter dem Markennamen Amyvid vertrieben, ist eine radiopharmazeutische Verbindung, die in der Positronen-Emissions-Tomographie (PET) eingesetzt wird. Es enthält das Radionuklid Fluor-18, das mit hoher Affinität an Beta-Amyloid-Plaques bindet, einem Kennzeichen der Alzheimer-Krankheit . Diese Verbindung wurde 2012 in den Vereinigten Staaten als diagnostisches Instrument für die Alzheimer-Krankheit zugelassen .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Florbetapir (18F) wird durch eine nukleophile Substitutionsreaktion synthetisiert. Die Synthese beinhaltet die Reaktion eines Tosylat-Vorläufers mit Fluor-18-Fluorid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat und eines Phasentransferkatalysators wie Kryptofix 2.2.2 durchgeführt. Das Reaktionsgemisch wird für einige Minuten auf etwa 130 °C erhitzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Florbetapir (18F) beinhaltet automatisierte Synthesemodule, um eine hohe radiochemische Reinheit und Ausbeute zu gewährleisten. Das Rohprodukt wird mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt und mit Ethanol und Ascorbinsäure umformuliert, um das Endprodukt zu stabilisieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Florbetapir (18F) is synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of a tosylate precursor with fluorine-18 fluoride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2. The reaction mixture is heated to around 130°C for a few minutes .

Industrial Production Methods: The industrial production of Florbetapir (18F) involves automated synthesis modules to ensure high radiochemical purity and yield. The crude product is purified using high-performance liquid chromatography (HPLC) and reformulated with ethanol and ascorbic acid to stabilize the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Florbetapir (18F) unterliegt während seiner Synthese hauptsächlich nukleophilen Substitutionsreaktionen. Die Verbindung ist relativ stabil und unterliegt unter normalen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder anderen Arten von chemischen Reaktionen.

Häufige Reagenzien und Bedingungen:

Reagenzien: Kaliumcarbonat, Kryptofix 2.2.2, Tosylat-Vorläufer, Fluor-18-Fluorid.

Bedingungen: Erhitzen auf 130 °C, gefolgt von saurer Hydrolyse zur Entschützung.

Hauptprodukte: Das Hauptprodukt der Synthese ist Florbetapir (18F) selbst, das nach der Reinigung in hoher radiochemischer Reinheit erhalten wird .

Wissenschaftliche Forschungsanwendungen

Florbetapir F-18 is a radiopharmaceutical diagnostic agent used in Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients . It helps diagnose the causes of cognitive impairment, particularly in the evaluation of Alzheimer's Disease (AD) and other causes of cognitive decline .

Scientific Research Applications

Alzheimer's Disease Diagnosis: this compound is primarily used to image β-amyloid plaques in the brain, a key pathological feature of Alzheimer's disease . It helps in the evaluation of patients with cognitive impairment . The agent binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis .

Imaging Performance and Reliability: Studies indicate that this compound has a wide effective dose range and high test-retest reliability for both quantitative (SUVr) values and visual assessment of the ligand . This makes it a reliable tool for detecting cerebral amyloid aggregates .

Early Diagnosis of Alzheimer's Disease: 18F‐florbetapir demonstrates a high binding affinity to Aβ aggregates and good uptake by brain tissue . It can be used to differentiate between different dementia types, specifically between frontotemporal dementia (FTD) and Alzheimer's Disease Dementia (ADD) .

Risk Assessment for Cognitive Decline: Florbetapir F 18 PET can image amyloid-β (Aβ) aggregates in the brains of living subjects . Detecting Aβ pathology using florbetapir PET can help identify individuals at increased risk for progressive cognitive decline .

Cardiac Amyloidosis Evaluation: F18-florbetapir identified radiotracer uptake in the myocardium in early cardiac amyloidosis . It can be used in patients with a potential for developing cardiac involvement of amyloidosis .

Research Findings

- A study of diagnostic techniques compared the concordance between visual and quantitative analysis of positron emission tomography for [18F] florbetapir . At baseline, visual readings among all 401 participants were [18F] florbetapir positive for 196 patients (48.9%; EMCI, 104 of 256 [40.6%]; and LMCI, 92 of 145 [63.4%]) .

- The SUVR classifications were [18F] florbetapir positive for 221 participants (55.1%; EMCI, 123 [48.0%]; and LMCI, 98 [67.6%]), yielding substantial to very high intermethod agreement (κ = 0.74 for all patients: EMCI, κ = 0.66; LMCI, κ = 0.85) .

- Clinical studies have demonstrated a clear correlation between in vivo PET imaging with this compound and postmortem histopathologic quantitation of β-amyloid in the brain .

Data Table

| Feature | Description |

| :--------------------------------- | :-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------- Fishburn District.

Case Studies

Amyloid Detection in Cognitive Decline: Amyvid, containing this compound, is used for PET imaging to estimate β-amyloid neuritic plaque density in adults with cognitive impairment, aiding in the evaluation of Alzheimer's Disease (AD) and other cognitive decline causes .

Wirkmechanismus

Florbetapir (18F) binds with high affinity to beta-amyloid plaques in the brain. The fluorine-18 isotope emits positrons, which are detected by PET scanners to create detailed images of the brain . The binding of Florbetapir (18F) to beta-amyloid plaques allows for the visualization and quantification of amyloid deposition, which is crucial for the diagnosis and monitoring of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Florbetapir (18F) ist eines von mehreren PET-Bildgebungsmitteln, die zum Nachweis von Beta-Amyloid-Plaques verwendet werden. Ähnliche Verbindungen umfassen:

Pittsburgh Compound B (11C-PiB): Diese Verbindung bindet ebenfalls an Beta-Amyloid-Plaques, verwendet aber Kohlenstoff-11 als Radionuklid, das eine kürzere Halbwertszeit im Vergleich zu Fluor-18 hat.

Florbetaben (18F): Eine weitere mit Fluor-18 markierte Verbindung, die für die Amyloid-Bildgebung verwendet wird.

Flutemetamol (18F): Eine mit Fluor-18 markierte Verbindung mit ähnlichen Anwendungen in der Amyloid-Bildgebung.

Florbetapir (18F) ist einzigartig aufgrund seiner längeren Halbwertszeit im Vergleich zu mit Kohlenstoff-11 markierten Verbindungen, was längere Bildgebungssitzungen und eine breitere klinische Anwendung ermöglicht .

Biologische Aktivität

Florbetapir F-18 is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging to detect amyloid plaques in the brain, which are associated with Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, clinical applications, and research findings.

Florbetapir is a stilbene derivative that binds specifically to aggregated forms of beta-amyloid (Aβ) in the brain. Upon administration, it crosses the blood-brain barrier and exhibits high affinity for Aβ plaques, allowing for visualization through PET imaging. This property is crucial for diagnosing Alzheimer’s disease and differentiating it from other types of dementia.

Clinical Applications

This compound is primarily utilized for:

- Diagnosis of Alzheimer’s Disease : It aids in confirming the presence of amyloid pathology in patients with mild cognitive impairment (MCI) and suspected Alzheimer's disease.

- Differentiation of Dementia Types : Studies suggest its potential in distinguishing between Alzheimer's disease and other dementias such as frontotemporal dementia (FTD) .

- Research in Cardiac Amyloidosis : Recent pilot studies have explored its use in detecting cardiac amyloid deposits, indicating its versatility beyond neurological applications .

1. Diagnostic Accuracy and Predictive Value

A systematic review highlighted that Florbetapir PET scans significantly improve diagnostic accuracy for Alzheimer’s disease by identifying amyloid burden. In a cohort study involving 269 subjects, the sensitivity and specificity of Florbetapir for detecting amyloid positivity were confirmed across various clinical settings .

2. Case Studies

- Alzheimer's Disease Detection : In clinical trials, Florbetapir demonstrated a strong correlation between PET imaging results and postmortem histopathological findings. For instance, a study indicated that patients with high levels of Florbetapir uptake had a higher likelihood of being diagnosed with Alzheimer's disease .

- Cardiac Amyloidosis : A pilot study involving 12 patients showed that all participants exhibited measurable radiotracer uptake in myocardial tissues. The patient diagnosed with transthyretin cardiac amyloidosis had the highest standardized uptake value (SUV) at 3.3 compared to an average SUV of 2.3 among at-risk patients .

| Study Type | Patient Cohort | Key Findings |

|---|---|---|

| Alzheimer's Diagnosis | 269 subjects | High sensitivity and specificity for amyloid detection |

| Cardiac Amyloidosis | 12 patients | All showed myocardial uptake; highest SUV in confirmed case |

Quantitative Analysis

Quantitative measures using standardized uptake value ratios (SUVRs) have been employed to assess the extent of amyloid deposition. In one study, SUVR thresholds were established to define positivity for amyloid pathology:

- PATHAMY Levels : SUVR ≥ 1.17 indicates high likelihood neuropathological AD.

- Any-Amyloid Levels : SUVR > 1.08 indicates the presence of any cortical Aβ.

The percentages of positivity across diagnostic groups were significantly different, demonstrating Florbetapir's efficacy in clinical settings .

Eigenschaften

Key on ui mechanism of action |

Florbetapir (18F) is a radiopharmaceutical compound containing the radionuclide fluorine-18 bound to the compound florbetapir, a molecule that binds with high affinity to beta amyloid plaque, a peptide that plays a key role in Alzheimer's Disease pathogenesis. The radionucleide fluorine-18 was chosen as it has a half life of 110 minutes allowing it to accumulate sufficiently in the brain before undergoing positon emission decay. |

|---|---|

CAS-Nummer |

956103-76-7 |

Molekularformel |

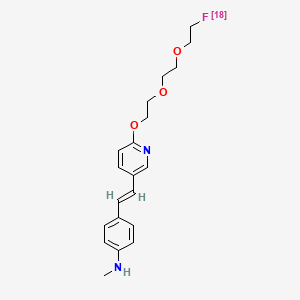

C20H25FN2O3 |

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

4-[(E)-2-[6-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]pyridin-3-yl]ethenyl]-N-methylaniline |

InChI |

InChI=1S/C20H25FN2O3/c1-22-19-7-4-17(5-8-19)2-3-18-6-9-20(23-16-18)26-15-14-25-13-12-24-11-10-21/h2-9,16,22H,10-15H2,1H3/b3-2+/i21-1 |

InChI-Schlüssel |

YNDIAUKFXKEXSV-CRYLGTRXSA-N |

SMILES |

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |

Isomerische SMILES |

CNC1=CC=C(C=C1)/C=C/C2=CN=C(C=C2)OCCOCCOCC[18F] |

Kanonische SMILES |

CNC1=CC=C(C=C1)C=CC2=CN=C(C=C2)OCCOCCOCCF |

Aussehen |

Solid powder |

Key on ui other cas no. |

956103-76-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

18F-AV-45 2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)-5-(4-methylaminostyryl)pyridine 4-(2-(6-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylbenzamide Amyvid florbetapir florbetapir F 18 florbetapir F18 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.